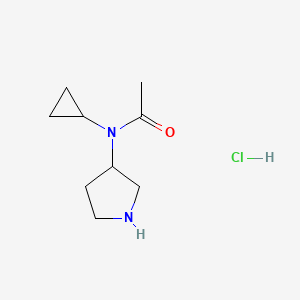
N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride: is a chemical compound that belongs to the class of amides It is characterized by the presence of a cyclopropyl group and a pyrrolidinyl group attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The synthesis begins with the preparation of the pyrrolidinyl intermediate. This can be achieved by reacting pyrrolidine with an appropriate acylating agent under controlled conditions.
Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be done by reacting the pyrrolidinyl intermediate with a cyclopropylating reagent, such as cyclopropyl bromide, in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide moiety. This can be achieved by reacting the cyclopropylated pyrrolidinyl intermediate with an acylating agent, such as acetic anhydride, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride can be compared with other similar compounds, such as:
N-(pyrrolidin-3-yl)acetamide: This compound lacks the cyclopropyl group, which may result in different chemical and biological properties.
N-cyclopropyl-N-(pyrrolidin-3-yl)methylacetamide: This compound has a methyl group attached to the acetamide moiety, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1861852-58-5 |
|---|---|
Molekularformel |
C9H17ClN2O |
Molekulargewicht |
204.70 g/mol |
IUPAC-Name |
N-cyclopropyl-N-pyrrolidin-3-ylacetamide;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-7(12)11(8-2-3-8)9-4-5-10-6-9;/h8-10H,2-6H2,1H3;1H |
InChI-Schlüssel |
OZFFQNSUHKAGID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1CC1)C2CCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















